N6,3'-O-Dibenzoyl-2'-deoxyadenosine

Descripción

BenchChem offers high-quality N6,3'-O-Dibenzoyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6,3'-O-Dibenzoyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

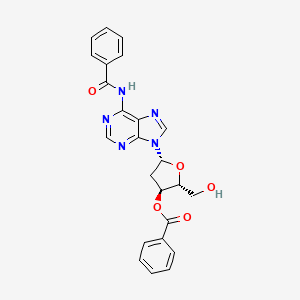

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASBJRYLQJMMU-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965874 | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-54-3 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Leveraging N6,3'-O-Dibenzoyl-2'-deoxyadenosine for Advanced 3'-Terminus Modification in Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic and diagnostic potential of synthetic oligonucleotides is vast, yet their clinical and research efficacy is often contingent on precise chemical modifications that enhance stability, functionality, and target affinity. While the standard paradigm of solid-phase synthesis proceeds in a 3' to 5' direction, the strategic modification of the 3'-terminus often requires alternative, specialized approaches. This technical guide provides a comprehensive examination of N6,3'-O-Dibenzoyl-2'-deoxyadenosine, a key precursor that facilitates the synthesis of 3'-modified oligonucleotides. We will explore the dual role of its benzoyl protecting groups, its conversion into a reactive phosphoramidite for 5' to 3' synthesis, and the critical deprotection protocols required to yield the final, functional oligonucleotide. This document serves as an expert resource for researchers and drug development professionals seeking to implement advanced 3'-end modification strategies in their work.

The Strategic Imperative for Modified Oligonucleotides

Synthetic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a powerful class of molecules in modern therapeutics and diagnostics.[1] Their mechanism of action relies on sequence-specific binding to target nucleic acids, enabling the modulation of gene expression at either the transcriptional or translational level.[1] However, unmodified oligonucleotides are susceptible to rapid degradation by cellular nucleases and may exhibit suboptimal pharmacokinetic properties.

Chemical modification is therefore not an option but a necessity to transform a raw oligonucleotide sequence into a viable therapeutic or a robust diagnostic tool.[2] These modifications aim to achieve several key objectives:

-

Increased Nuclease Resistance: Enhancing stability in biological media like serum.[1]

-

Enhanced Binding Affinity: Improving the specificity and strength of interaction with the target sequence.

-

Improved Pharmacokinetic Profile: Optimizing cellular uptake, tissue distribution, and in vivo delivery.[1]

Modifications can be introduced throughout the oligonucleotide backbone, at the sugar moiety, or on the nucleobase. However, the 3'-terminus is a position of unique strategic importance. Capping the 3'-end with a modification can significantly inhibit exonuclease degradation and provides a convenient site for the attachment of functional moieties such as fluorophores, quenchers, or conjugation ligands without disrupting the primary sequence involved in hybridization.[3][4]

The Chemistry of Protection in Standard Oligonucleotide Synthesis

The remarkable efficiency of modern oligonucleotide synthesis is built upon the solid-phase phosphoramidite method, a cyclic process that sequentially adds nucleoside monomers to a growing chain.[5][6] This chemistry is orchestrated through the strategic use of protecting groups, which ensure that reactions occur only at the desired positions.

The standard phosphoramidite building block has three key features:

-

A 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl. Its removal at the start of each cycle exposes the 5'-OH for the subsequent coupling reaction.[7]

-

A 3'-O-(N,N-diisopropyl)amino-2-cyanoethylphosphoramidite Group: This is the reactive moiety that, upon activation, forms the internucleoside phosphite triester linkage.[5]

-

A Base-Protecting Group: The exocyclic amines of adenosine, cytidine, and guanosine are reactive and must be protected to prevent side reactions. For adenosine, the N6-benzoyl (Bz) group is a widely used protecting group, valued for its stability during the synthesis cycles and its efficient removal under basic conditions during the final deprotection step.[7][8]

This architecture dictates that synthesis proceeds in a 3' to 5' direction .[6] While this is highly effective for building the core sequence, it makes the direct incorporation of a 3'-terminal modification using a standard phosphoramidite challenging.

N6,3'-O-Dibenzoyl-2'-deoxyadenosine: A Structural and Functional Analysis

To overcome the limitations of 3'→5' synthesis for terminal modifications, specialized building blocks are required. N6,3'-O-Dibenzoyl-2'-deoxyadenosine is a pivotal precursor for this purpose.[9]

Caption: Chemical structure of N6,3'-O-Dibenzoyl-2'-deoxyadenosine.

A functional analysis of this molecule reveals the distinct purpose of each benzoyl group:

-

N6-Benzoyl Group (Base Protection): This is the standard protecting group for the exocyclic amine of adenine.[8] It prevents the amine from participating in unwanted side reactions during phosphoramidite activation and coupling. Its removal requires strong basic conditions, typically aqueous ammonia at elevated temperatures, ensuring it remains intact throughout the synthesis cycles.[10]

-

3'-O-Benzoyl Group (Directional Control): This benzoate ester protects the 3'-hydroxyl group. By blocking this position, the molecule cannot be used in standard 3' to 5' synthesis. Critically, this leaves the 5'-hydroxyl as the only available position for phosphitylation. This redirection of reactivity is the key to enabling "reverse" synthesis.

Core Application: 3'-Terminus Modification via Reverse Synthesis

The primary role of N6,3'-O-Dibenzoyl-2'-deoxyadenosine is to serve as a precursor for a 5'-phosphoramidite , which enables oligonucleotide synthesis to proceed in the 5' to 3' direction.[4] This "reverse synthesis" approach is an elegant and powerful method for introducing modifications specifically at the 3'-terminus of an oligonucleotide.

Workflow for 3'-Modification

The process involves converting the precursor into a reactive monomer and then using it in a modified solid-phase synthesis protocol.

Caption: Workflow for 3'-modification using a reverse phosphoramidite.

Experimental Protocol: Conceptual Synthesis of a Reverse Phosphoramidite

-

Starting Material: Begin with N6,3'-O-Dibenzoyl-2'-deoxyadenosine, ensuring the 5'-hydroxyl group is free.

-

Anhydrous Conditions: Dry the starting material thoroughly under high vacuum. The subsequent reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (e.g., dichloromethane or acetonitrile).

-

Phosphitylation: Dissolve the dried nucleoside in the anhydrous solvent. Add a suitable phosphitylating agent, such as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, and an activator (e.g., 4,5-dicyanoimidazole or ethylthiotetrazole).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

-

Workup and Purification: Quench the reaction and perform an aqueous workup. Purify the resulting crude product using silica gel column chromatography to isolate the pure 5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite of N6,3'-O-Dibenzoyl-2'-deoxyadenosine.

-

Verification and Storage: Confirm the identity and purity of the final product by NMR and mass spectrometry. The reverse phosphoramidite should be stored under argon at -20°C.

This reverse phosphoramidite can then be used as the first monomer in a synthesis cycle on a support where the traditional 3'-OH is replaced with a 5'-OH linker, or it can be coupled to the 5'-end of a growing chain to create unique linkages.

Critical Deprotection Strategies for Benzoyl Groups

The final step in oligonucleotide synthesis is the cleavage from the solid support and the removal of all protecting groups from the phosphate backbone and the nucleobases.[11] The presence of two different types of benzoyl groups (amide at N6 and ester at 3'-O) requires careful consideration of the deprotection conditions to ensure complete and damage-free removal.

The O-benzoyl ester is generally more labile to basic hydrolysis than the N-benzoyl amide.[10] However, standard oligonucleotide deprotection conditions are typically robust enough to cleave both.

Comparison of Common Deprotection Methods

The selection of a deprotection method is critical to ensure high yield and purity of the final product.[10] The choice depends on the presence of other sensitive modifications in the sequence and the desired turnaround time.

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations |

| Ammonium Hydroxide | Concentrated (28-30%) NH₄OH, 55-65 °C | 2-8 hours | >90% | The industry standard; effective for both N- and O-benzoyl groups. Elevated temperature accelerates the process.[10][12] |

| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temp | 12-24 hours | >90% | A milder alternative to aqueous ammonia, suitable for some sensitive oligonucleotides. Slower reaction time.[10] |

| t-Butylamine/Water | t-Butylamine/water (1:3), 60 °C | 6 hours | >90% | An alternative basic solution that can be effective for deprotecting oligonucleotides containing base-sensitive dyes or modifications.[11] |

| Lithium Hydroxide/Triethylamine | 0.5 M LiOH (aq) / 3.5 M Et₃N in Methanol, 75°C | 1 hour | >90% | A rapid deprotection method that can cleave the oligo from the support and remove protecting groups simultaneously.[13] |

Experimental Protocol: Standard Deprotection using Ammonium Hydroxide

-

Transfer Support: Transfer the controlled pore glass (CPG) solid support bearing the synthesized oligonucleotide into a 2 mL screw-cap vial.

-

Add Reagent: Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial. Ensure the support is fully submerged.

-

Seal and Incubate: Securely seal the vial. Place it in a heating block or oven set to 55 °C.

-

Incubation Time: Heat the vial for a minimum of 8 hours, or overnight (up to 15 hours), to ensure complete removal of all benzoyl and other base-labile protecting groups.[12]

-

Cooling and Transfer: After incubation, cool the vial to room temperature. Carefully transfer the supernatant, which now contains the deprotected oligonucleotide, to a new microcentrifuge tube, leaving the CPG support behind.

-

Drying: Evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

-

Reconstitution: The resulting oligonucleotide pellet can be reconstituted in sterile, nuclease-free water or a suitable buffer for downstream analysis or purification by HPLC or PAGE.

Conclusion and Future Perspectives

N6,3'-O-Dibenzoyl-2'-deoxyadenosine is more than just a protected nucleoside; it is a key enabling reagent for advanced oligonucleotide design. Its unique dual-protection scheme allows chemists to invert the standard direction of synthesis, providing a reliable and efficient pathway for the site-specific modification of the 3'-terminus. This capability is crucial for the development of next-generation therapeutic oligonucleotides with enhanced stability and for the creation of sophisticated molecular probes for diagnostic and research applications. As the demand for highly functionalized nucleic acid-based tools and drugs continues to grow, the strategic use of precursors like N6,3'-O-Dibenzoyl-2'-deoxyadenosine will remain a cornerstone of innovative oligonucleotide chemistry.

References

- Title: Application Notes and Protocols: Deprotection of Benzoyl Group from Adenosine.

- Title: Deprotection Guide.

- Title: Advanced method for oligonucleotide deprotection.

- Title: Synthesis of Oligonucleotides | Nucleic Acids in Chemistry and Biology.

- Title: A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.

- Title: CAS 98796-53-3 (5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine 3'-CE phosphoramidite).

- Title: Oligonucleotide synthesis under mild deprotection conditions.

- Title: 1. Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection.

- Title: Synthesis and applications of chemically modified oligonucleotides.

- Title: N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite.

- Title: N6-Benzoyl-DMT-2′- deoxyadenosine-3′-CE Phosphoramidite.

- Title: SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD.

- Title: The synthesis and applications of oligonucleotide-modified nucleotides.

- Title: N6, 3′-O-Dibenzoyl-2′- deoxyadenosine.

- Title: N 6 -benzoyl-2'-Deoxyadenosine.

- Title: Synthesis of N6-(2-nitrobenzyl)-2′-deoxyadenosine analogs IIIa–IIIc....

- Title: Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding En.

- Title: 3′-Modified oligonucleotides by reverse DNA synthesis.

- Title: 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine.

- Title: WO2016028187A1 - Modified oligonucleotides and methods for their synthesis.

- Title: US11208430B2 - Modified oligonucleotides and methods for their synthesis.

Sources

- 1. WO2016028187A1 - Modified oligonucleotides and methods for their synthesis - Google Patents [patents.google.com]

- 2. US11208430B2 - Modified oligonucleotides and methods for their synthesis - Google Patents [patents.google.com]

- 3. atdbio.com [atdbio.com]

- 4. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. twistbioscience.com [twistbioscience.com]

- 6. utupub.fi [utupub.fi]

- 7. books.rsc.org [books.rsc.org]

- 8. caymanchem.com [caymanchem.com]

- 9. akonscientific.com [akonscientific.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Benzoyl-Protected Deoxyadenosine Derivatives: A Comparative Analysis of N6-benzoyl and N6,3'-O-dibenzoyl Deoxyadenosine

Introduction

In the intricate field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides and nucleoside analogs for therapeutic and diagnostic applications, the use of protecting groups is paramount.[1] These chemical moieties are essential for temporarily masking reactive functional groups to ensure site-specific modifications and prevent unwanted side reactions during multi-step synthetic processes.[1][2] Among the arsenal of protecting groups for the exocyclic amino function of deoxyadenosine, the benzoyl group has established itself as a reliable and versatile choice.[2] This guide provides an in-depth technical comparison between two key benzoylated deoxyadenosine derivatives: N6-benzoyl-2'-deoxyadenosine and N6,3'-O-dibenzoyl-2'-deoxyadenosine.

This document is intended for researchers, scientists, and drug development professionals actively engaged in nucleoside chemistry and oligonucleotide synthesis. It aims to provide not just a description of these compounds, but a deeper understanding of their respective synthetic strategies, physicochemical properties, and strategic applications, thereby enabling more informed decisions in experimental design.

Chemical Structure and Physicochemical Properties: A Comparative Overview

The fundamental difference between the two derivatives lies in the extent of benzoylation. N6-benzoyl-2'-deoxyadenosine features a single benzoyl group protecting the exocyclic N6-amino group of the adenine base. In contrast, N6,3'-O-dibenzoyl-2'-deoxyadenosine possesses an additional benzoyl group esterified to the 3'-hydroxyl group of the deoxyribose sugar moiety. This seemingly subtle structural modification has significant implications for the physicochemical properties and, consequently, the synthetic utility of the molecule.

dot

Caption: Chemical structures of the two deoxyadenosine derivatives.

| Property | N6-benzoyl-2'-deoxyadenosine | N6,3'-O-dibenzoyl-2'-deoxyadenosine |

| Molecular Formula | C17H17N5O4[3] | C24H21N5O5[4] |

| Molecular Weight | 355.35 g/mol [5] | 459.45 g/mol [4] |

| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate[4] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), and slightly soluble in water and ethanol.[5] | Expected to have increased solubility in non-polar organic solvents and decreased solubility in polar solvents due to the additional non-polar benzoyl group. |

| Stability | Stable under normal conditions.[5] | Generally stable, though the 3'-O-benzoyl ester bond is susceptible to hydrolysis under basic conditions. |

Synthesis of Benzoylated Deoxyadenosine Derivatives

The synthetic routes to N6-benzoyl and N6,3'-O-dibenzoyl deoxyadenosine derivatives require careful control of reaction conditions to achieve the desired regioselectivity.

Synthesis of N6-benzoyl-2'-deoxyadenosine

A widely adopted and efficient method for the synthesis of N6-benzoyl-2'-deoxyadenosine is the "transient protection" method.[2] This one-pot procedure obviates the need for isolation of intermediates, making it a time- and resource-efficient approach.

dot

Caption: Workflow for the transient protection synthesis method.

Experimental Protocol: Synthesis of N6-benzoyl-2'-deoxyadenosine via Transient Protection [2]

-

Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water. This is a critical step as moisture will quench the silylating and acylating reagents.

-

Transient Silylation: Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add trimethylchlorosilane (TMSCl) dropwise with stirring. The hydroxyl groups at the 3' and 5' positions are transiently silylated.

-

N-Benzoylation: To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. The N6-amino group of the adenine base will be acylated.

-

Hydrolysis: After the N-benzoylation is complete, the temporary silyl protecting groups are removed by adding aqueous pyridine or a dilute solution of ammonium hydroxide.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up, and the crude product is purified by silica gel chromatography to yield N6-benzoyl-2'-deoxyadenosine.

Synthesis of N6,3'-O-dibenzoyl-2'-deoxyadenosine

The synthesis of the dibenzoyl derivative requires a multi-step approach involving the protection of the 5'-hydroxyl group, followed by the regioselective benzoylation of the 3'-hydroxyl group.

dot

Caption: Synthetic workflow for N6,3'-O-dibenzoyl-2'-deoxyadenosine.

Experimental Protocol: Synthesis of N6,3'-O-dibenzoyl-2'-deoxyadenosine

-

5'-O-DMT Protection: Start with N6-benzoyl-2'-deoxyadenosine. React it with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. The DMT group selectively protects the primary 5'-hydroxyl group.

-

3'-O-Benzoylation: The resulting 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine is then treated with benzoyl chloride in pyridine. This step acylates the free 3'-hydroxyl group.

-

5'-O-DMT Deprotection: The DMT group is subsequently removed under mild acidic conditions, typically using dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane.

-

Purification: The final product, N6,3'-O-dibenzoyl-2'-deoxyadenosine, is purified by silica gel chromatography.

Applications in Research and Development

The choice between N6-benzoyl and N6,3'-O-dibenzoyl deoxyadenosine is dictated by the specific requirements of the synthetic strategy, particularly in the context of oligonucleotide synthesis and the preparation of modified nucleosides.

N6-benzoyl-2'-deoxyadenosine: The Workhorse of Oligonucleotide Synthesis

N6-benzoyl-2'-deoxyadenosine is a cornerstone building block in the automated solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method.[6] Its primary function is to protect the exocyclic amino group of adenine from participating in unwanted side reactions during the coupling steps of oligonucleotide chain elongation.[2] The benzoyl group is stable to the conditions of the synthesis cycle but can be readily removed during the final deprotection step, typically with aqueous ammonia.

N6,3'-O-dibenzoyl-2'-deoxyadenosine: A Tool for Orthogonal Synthesis and Modified Nucleosides

The introduction of a second benzoyl group at the 3'-position in N6,3'-O-dibenzoyl-2'-deoxyadenosine offers strategic advantages in more complex synthetic schemes.

-

Orthogonal Protection Strategy: The 3'-O-benzoyl group can serve as a temporary protecting group that can be removed under conditions that do not affect the N6-benzoyl group or other protecting groups in the molecule. This "orthogonal" protection is crucial in the synthesis of modified oligonucleotides where specific modifications are required at defined positions.

-

Synthesis of 3'-Modified Nucleosides: N6,3'-O-dibenzoyl-2'-deoxyadenosine can be a key intermediate in the synthesis of 3'-modified nucleoside analogs, which are of significant interest in the development of antiviral and anticancer drugs.[7]

-

Influence on Physicochemical Properties: The additional benzoyl group increases the lipophilicity of the nucleoside, which can be advantageous in certain purification protocols and may influence its solubility in specific organic solvents.

Deprotection Strategies

The removal of the benzoyl protecting groups is a critical final step in the synthesis of the target oligonucleotide or nucleoside. The conditions for deprotection must be carefully chosen to ensure complete removal of the protecting groups without causing degradation of the final product.

Deprotection of N6-benzoyl-2'-deoxyadenosine

The N6-benzoyl group is typically removed under basic conditions. The most common methods include:

-

Aqueous Ammonia: Treatment with concentrated aqueous ammonia at elevated temperatures (e.g., 55 °C) is a standard procedure for the deprotection of oligonucleotides.

-

Methylamine: A mixture of aqueous methylamine and ammonium hydroxide (AMA) can be used for faster deprotection.

Deprotection of N6,3'-O-dibenzoyl-2'-deoxyadenosine

The deprotection of the dibenzoyl derivative requires consideration of the differential lability of the N-acyl and O-acyl bonds.

-

Simultaneous Deprotection: Treatment with strong basic conditions, such as aqueous ammonia at elevated temperatures, will typically remove both the N6- and 3'-O-benzoyl groups.

-

Orthogonal Deprotection: The 3'-O-benzoyl group, being an ester, is more labile to basic hydrolysis than the N6-benzoyl amide bond. Mild basic conditions, such as treatment with sodium methoxide in methanol at room temperature, can be employed for the selective removal of the 3'-O-benzoyl group while leaving the N6-benzoyl group intact. This orthogonality is a key feature that enables the selective functionalization of the 3'-position.

Conclusion

N6-benzoyl-2'-deoxyadenosine and N6,3'-O-dibenzoyl-2'-deoxyadenosine are both valuable tools in the arsenal of the synthetic chemist working in the field of nucleic acids. While the monobenzoyl derivative serves as a robust and reliable protecting group for routine oligonucleotide synthesis, the dibenzoyl counterpart offers a higher level of synthetic flexibility. The strategic introduction of the 3'-O-benzoyl group provides an orthogonal handle for the synthesis of complex modified nucleosides and oligonucleotides. A thorough understanding of the chemical properties, synthesis, and deprotection protocols for both derivatives is essential for the successful design and execution of advanced synthetic strategies in nucleic acid chemistry.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of N6,3'-O-Dibenzoyl-2'-deoxyadenosine

The following technical guide details the physicochemical properties, synthesis, and validation of N6,3'-O-Dibenzoyl-2'-deoxyadenosine , a critical intermediate in "reverse" oligonucleotide synthesis and 5'-nucleoside functionalization.

Structure, Synthesis, and Application in Nucleoside Chemistry

Executive Summary

N6,3'-O-Dibenzoyl-2'-deoxyadenosine (CAS: 51549-54-3) is a regioselectively protected nucleoside derivative.[1] Unlike standard phosphoramidite building blocks where the 5'-hydroxyl is protected (DMT) and the 3'-hydroxyl is reactive, this molecule features a free 5'-hydroxyl group while the exocyclic amine (N6) and the 3'-hydroxyl are protected by benzoyl groups.[1][2]

This specific protection pattern renders it an essential scaffold for 5'->3' oligonucleotide synthesis (reverse synthesis) and the preparation of 5'-modified nucleoside analogues (e.g., 5'-amino, 5'-phosphorylated derivatives).[1][2]

Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | N-(9-((2R,4S,5R)-4-(benzoyloxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |

| Common Name | N6,3'-O-Dibenzoyl-2'-deoxyadenosine |

| CAS Number | 51549-54-3 |

| Molecular Formula | |

| Molecular Weight | 459.46 g/mol |

| Exact Mass | 459.1543 |

| Solubility | Soluble in DMSO, DMF, Pyridine; Low solubility in water/ether.[1][2][3][4] |

| Appearance | White to off-white crystalline solid |

Strategic Synthesis & Mechanistic Pathway

The Regioselectivity Challenge

Direct benzoylation of N6-benzoyl-2'-deoxyadenosine with benzoyl chloride yields a mixture of products. The primary 5'-hydroxyl is kinetically more nucleophilic than the secondary 3'-hydroxyl.[1][2] Consequently, direct reaction favors the 5'-O-benzoyl or 3',5'-di-O-benzoyl species.[1][2]

To isolate the 3'-O-benzoyl isomer with a free 5'-hydroxyl , a "Block-Protect-Deblock" strategy is required.[1][2] This protocol ensures high purity and structural integrity.[1][2]

Validated Synthesis Protocol

Starting Material: N6-Benzoyl-2'-deoxyadenosine (Commercial Grade).[1][2]

Step 1: Transient 5'-Protection (Silylation)

The 5'-OH is selectively protected using tert-butyldimethylsilyl chloride (TBDMS-Cl).[1][2] The steric bulk of TBDMS favors the primary alcohol over the secondary 3'-OH.[1][2]

-

Reagents: TBDMS-Cl (1.1 eq), Imidazole, anhydrous DMF.[1][2]

-

Mechanism: Nucleophilic attack of the 5'-OH on the silicon center.[1][2]

-

Checkpoint: TLC shows conversion to a less polar intermediate (N6-Bz-5'-TBDMS-dA).

Step 2: 3'-O-Benzoylation

With the 5'-position blocked, the 3'-OH is forced to react.[1][2]

-

Conditions:

, 4 hours.

Step 3: Selective 5'-Desilylation

The TBDMS group is cleaved under conditions that do not hydrolyze the benzoyl esters (which are base-labile).[1][2]

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or dilute Acid (AcOH).[1][2]

-

Note: Acidic cleavage is preferred to prevent incidental debenzoylation.[1][2]

Mechanistic Flow Diagram (Graphviz)

Caption: Figure 1. Regioselective synthesis pathway utilizing TBDMS as a transient 5'-blocking group to ensure exclusive 3'-benzoylation.[1][2]

Structural Validation & Analytical Protocols

Trustworthiness in nucleoside chemistry relies on self-validating analytical methods.[1][2] The following protocols distinguish the target from its common isomer (N6,5'-O-Dibenzoyl-dA).

A. 1H-NMR Diagnostics (DMSO-d6)

The "Shift Strategy" is the primary confirmation tool.[1][2] Acylation of a hydroxyl group causes a significant downfield shift (~1.0 - 1.5 ppm) of the proton attached to the same carbon (geminal proton).[1][2]

| Proton Position | Expected Shift ( | Diagnostic Logic |

| H-3' | ~5.6 - 5.8 ppm | Downfield shift confirms 3'-O-Benzoylation (vs ~4.4 ppm in free OH).[1][2] |

| H-5'/5'' | ~3.6 - 3.8 ppm | Remains upfield, confirming free 5'-OH .[1][2] (If 5'-benzoylated, these shift to ~4.5 ppm).[1][2] |

| H-8 / H-2 | ~8.4 - 8.7 ppm | Characteristic purine aromatic protons.[1][2] |

| Benzoyl Ar-H | 7.4 - 8.1 ppm | Integration should correspond to 10 protons (2 x Benzoyl groups).[1][2] |

B. Mass Spectrometry (ESI-MS)

Fragmentation patterns provide a fingerprint for the location of the benzoyl groups.[1][2]

-

Parent Ion:

.[1][2] -

Key Fragment 1 (Loss of Base): Cleavage of the N-glycosidic bond.[1][2]

-

Key Fragment 2 (Deprotection): Loss of Benzoyl (

, -105 Da).[1][2]

MS Fragmentation Logic (Graphviz)[1][2]

Caption: Figure 2. ESI-MS fragmentation logic. Detection of the sugar moiety confirms the presence of the ester linkage on the ribose.[1][2]

Applications in Drug Development[1][2]

Reverse Oligonucleotide Synthesis (5' 3')

Standard solid-phase synthesis proceeds 3'

-

Protocol: The free 5'-OH of N6,3'-O-Dibenzoyl-dA is phosphitylated to create a 5'-phosphoramidite .[1][2]

-

Utility: Allows the synthesis of oligonucleotides with 3'-3' linkages or 5'-conjugates (cholesterol, PEG).[1][2]

Synthesis of 5'-Functionalized Nucleosides

The free 5'-OH is a "chemical handle" for substitution reactions while the rest of the molecule remains inert.[1][2]

-

Tosylation/Mesylation: Conversion of 5'-OH to a leaving group.[1][2]

-

Nucleophilic Displacement: Reaction with Azide (

) to form 5'-Azido-dA (Click chemistry precursor) or Ammonia to form 5'-Amino-dA .[1][2]

References

-

Akon Scientific. Product Specification: N6,3'-O-Dibenzoyl-2'-deoxyadenosine (CAS 51549-54-3).[1][5] Retrieved from [1][2]

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1][2] Handbook of Nucleoside Synthesis.[1][2] John Wiley & Sons.[1][2] (Standard reference for regioselective protection strategies).

-

Beaucage, S. L., & Iyer, R. P. (1992).[1][2] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1][2] (Context for reverse synthesis applications).

-

PubChem. Compound Summary: N6-Benzoyl-2'-deoxyadenosine derivatives.[1][2][6][7] Retrieved from [1][2]

Sources

- 1. N-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 5. akonscientific.com [akonscientific.com]

- 6. 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine | C17H16N8O3 | CID 13873702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N6-Benzoyl-2'-deoxy-a-adenosine | C17H17N5O4 | CID 6547304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Implementation of 3'-O-Benzoylation in Nucleoside Protection Strategies

Executive Summary

In the precise architecture of nucleoside chemistry, the 3'-hydroxyl group represents a critical pivot point. While 5'-protection is dominated by acid-labile trityl derivatives (DMT, MMT), the 3'-position requires a masking strategy that offers robust stability during chain elongation or base modification yet remains cleanly removable under mild conditions.

The 3'-O-benzoyl (Bz) group has emerged as a superior alternative to acetyl (Ac) protection due to three physicochemical advantages: enhanced lipophilicity (facilitating organic phase purification), UV-traceability (distinct

The Physicochemical Rationale: Why Benzoyl?

The choice between an acetyl (Ac) and a benzoyl (Bz) group is rarely arbitrary. In complex nucleoside synthesis, the benzoyl ester offers a "Goldilocks" stability profile—sufficiently robust to withstand acidic detritylation conditions that might partially cleave an acetyl group, yet labile enough for quantitative removal via ammonolysis.

Comparative Stability Profile

| Feature | Acetyl (3'-O-Ac) | Benzoyl (3'-O-Bz) | Synthetic Implication |

| Acid Stability | Moderate | High | Bz resists migration or cleavage during 5'-O-DMT removal (TCA/DCM treatment). |

| Base Lability | High ( | Moderate ( | Bz allows for selective deprotection of more labile groups (e.g., trifluoroacetyl) without loss of the 3'-block. |

| Lipophilicity | Low | High | Bz derivatives partition strongly into organic solvents, simplifying extraction from aqueous byproducts. |

| UV Absorbance | Transparent >220nm | Strong | Acts as an internal UV tag for HPLC monitoring, crucial when the nucleobase has low extinction. |

Mechanistic Insight: The Inductive Effect

The phenyl ring of the benzoyl group exerts an electron-withdrawing inductive effect (-I) and a resonance effect that stabilizes the ester carbonyl. However, the steric bulk of the phenyl ring retards the rate of nucleophilic attack by hydroxide or amine bases compared to the unhindered methyl group of an acetate. This steric hindrance is the key to its "safety catch" nature, preventing premature cleavage during mild basic workups.

Regioselective Installation Protocols

Achieving exclusive 3'-O-benzoylation in the presence of a reactive 5'-hydroxyl (and potentially 2'-hydroxyl in ribonucleosides) is the primary synthetic challenge. We present two field-proven methodologies: the Transient Protection Route (standard for scale-up) and the Organotin-Mediated Route (standard for direct selectivity).

Method A: The Transient 5'-DMT Route (Scalable)

This method relies on the steric bulk of the Dimethoxytrityl (DMT) group to block the primary 5'-OH, forcing the benzoylation to occur at the secondary 3'-OH.

Protocol:

-

5'-Protection: React nucleoside with DMT-Cl (1.2 eq) in dry Pyridine.

-

3'-Benzoylation: Add Benzoyl Chloride (BzCl, 1.5 eq) directly to the reaction mixture.

-

5'-Deprotection: Treat with 3% Trichloroacetic acid (TCA) in DCM or 80% Acetic Acid.

Critical Note: This "one-pot" variance is efficient but risks N-benzoylation of the nucleobase if not transiently protected (e.g., via TMS-Cl) or if the base is not already blocked.

Method B: The Organotin (Dibutyltin Oxide) Route

For high-value substrates where tritylation is undesirable, dibutyltin oxide (

Protocol:

-

Activation: Reflux nucleoside (1 eq) and

(1 eq) in Methanol until clear (formation of stannylene acetal). Evaporate solvent. -

Acylation: Redissolve residue in Toluene/Dioxane. Add BzCl (1.05 eq). The reaction is often stoichiometric and rapid.

-

Workup: Partition between EtOAc and

. The tin byproduct is removed via filtration or fluoride treatment.

Visualization: Regioselective Pathways

Figure 1: Comparison of the Transient Protection (Blue) and Organotin-Mediated (Red) pathways for synthesizing 3'-O-benzoyl nucleosides.

Orthogonality and Deprotection Dynamics

The utility of 3'-O-benzoylation lies in its orthogonality . It survives conditions that cleave silyl ethers (TBDMS) and trityl ethers (DMT), allowing for specific manipulation of the 5'-terminus (e.g., phosphitylation or kinase-mediated phosphorylation) while the 3'-end remains inert.

The Orthogonality Matrix

| Reagent/Condition | 5'-O-DMT | 2'-O-TBDMS | 3'-O-Bz | Result |

| 3% TCA / DCM | Cleaved | Stable | Stable | Selective 5'-OH exposure |

| TBAF / THF | Stable | Cleaved | Stable* | Selective 2'-OH exposure (Bz can migrate if pH > 8) |

| NH₄OH / MeOH | Stable | Stable | Cleaved | Global deprotection |

Troubleshooting: 2' to 3' Migration

In ribonucleosides, a 3'-O-benzoyl group is prone to isomerization to the 2'-position under basic or even neutral aqueous conditions due to the proximity of the vicinal hydroxyl.

-

Prevention: Maintain slightly acidic pH during workup.

-

Design: For RNA synthesis, 3'-O-Bz is rarely used for chain extension; it is more common in DNA (2'-deoxy) analogs where migration is impossible.

Application in Prodrug Design[1]

Beyond synthetic protection, the 3'-O-benzoyl moiety is a pharmacophore in prodrug design. Many nucleoside antivirals (e.g., analogs of Cytarabine or Gemcitabine) suffer from poor oral bioavailability due to high polarity.

Mechanism of Action:

-

Lipophilicity: The benzyl ring increases

, facilitating passive diffusion across the intestinal epithelium. -

Metabolic Activation: Once in the plasma or liver, non-specific esterases or carboxylesterases (CES1/CES2) hydrolyze the benzoyl ester.

-

Release: The free nucleoside is released and subsequently phosphorylated by cellular kinases to its active triphosphate form.

Pathway: Prodrug Activation

Figure 2: The metabolic activation pathway of 3'-O-benzoyl nucleoside prodrugs.

References

-

Wagner, D., Verheyden, J. P., & Moffatt, J. G. (1974). Preparation and synthetic utility of some organotin derivatives of nucleosides. The Journal of Organic Chemistry, 39(1), 24-30. Link

-

Beigelman, L., et al. (1995). Synthesis of 5'-O-DMT-3'-O-benzoyl-2'-deoxy-nucleosides. Current Protocols in Nucleic Acid Chemistry. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

-

McGuigan, C., et al. (2013). Phosphoramidite ProTides: A major breakthrough in nucleoside antiviral drug development. Future Medicinal Chemistry, 5(12). Link

-

Reese, C. B. (2005). Olignucleotide synthesis: a historical perspective. Organic & Biomolecular Chemistry, 3, 3851-3868. Link

N6,3'-O-Dibenzoyl-2'-deoxyadenosine CAS number and chemical identifiers

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical informatics, synthetic methodology, and application logic.

CAS Number: 51549-54-3 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release)

Executive Summary

N6,3'-O-Dibenzoyl-2'-deoxyadenosine (N6,3'-diBz-dA) is a regioselectively protected nucleoside intermediate. Unlike the standard N6-benzoyl-2'-deoxyadenosine used in automated phosphoramidite synthesis, this compound features dual protection at the exocyclic amine (N6) and the 3'-hydroxyl group, leaving the 5'-hydroxyl group free.

This specific substitution pattern makes it a critical scaffold for 5'-functionalization , allowing researchers to selectively modify the 5'-terminus (e.g., phosphorylation, dimethoxytritylation, or conjugation) without interference from the 3'-hydroxyl or the nucleobase.

Chemical Identification & Specifications

The following identifiers serve as the primary validation metrics for procurement and quality control.

| Parameter | Technical Specification |

| Chemical Name | N6,3'-O-Dibenzoyl-2'-deoxyadenosine |

| CAS Number | 51549-54-3 |

| Molecular Formula | C₂₄H₂₁N₅O₅ |

| Molecular Weight | 459.46 g/mol |

| IUPAC Name | N-(9-{(2R,4S,5R)-4-(benzoyloxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl}-9H-purin-6-yl)benzamide |

| Solubility | Soluble in DMSO, DMF, Pyridine; Moderately soluble in CH₂Cl₂ |

| Appearance | White to off-white crystalline solid |

| Purity Standard | ≥ 98% (HPLC) |

Chemical Structure Analysis

The diagram below illustrates the connectivity, highlighting the orthogonal protection strategy. The N6-benzoyl group protects the adenine base from side reactions, while the 3'-O-benzoyl group blocks the secondary hydroxyl, directing incoming reagents to the primary 5'-hydroxyl.

[1][5][6][7]

Synthesis Protocol

Methodology: Transient 5'-Protection Route Rationale: Direct benzoylation of 2'-deoxyadenosine yields a mixture of products. To achieve high regioselectivity for the N6,3'-isomer, a "Block-Protect-Deblock" strategy is employed. The 5'-hydroxyl is temporarily shielded with a trityl group, forcing benzoylation to the N6 and 3' positions, followed by selective 5'-deprotection.

Reaction Scheme

-

5'-Protection: 2'-Deoxyadenosine + DMTr-Cl → 5'-O-DMTr-dA

-

Global Benzoylation: 5'-O-DMTr-dA + Benzoyl Chloride → 5'-O-DMTr-N6,3'-diBz-dA

-

5'-Deprotection: 5'-O-DMTr-N6,3'-diBz-dA + Acid → N6,3'-diBz-dA

Step-by-Step Procedure

Phase 1: 5'-Dimethoxytritylation

-

Dissolution: Dissolve 10 mmol of dried 2'-deoxyadenosine in 50 mL anhydrous pyridine.

-

Addition: Add 1.2 equivalents of 4,4'-dimethoxytrityl chloride (DMTr-Cl) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 3-4 hours. Monitor by TLC (CHCl₃/MeOH 9:1) for the disappearance of starting material.

-

Workup: Quench with MeOH. Partition between CH₂Cl₂ and 5% NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate. Note: The product is 5'-O-DMTr-dA.

Phase 2: N6,3'-Bis-Benzoylation

-

Preparation: Redissolve the crude 5'-O-DMTr-dA in anhydrous pyridine (10 mL/mmol).

-

Acylation: Cool to 0°C. Add 5.0 equivalents of Benzoyl Chloride dropwise.

-

Incubation: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Cool to 0°C and add ice-cold water followed by concentrated ammonia (2 mL) briefly to hydrolyze any transient pyridinium adducts, but limit exposure to avoid cleaving the esters.

-

Extraction: Extract with CH₂Cl₂. Wash with brine. The intermediate is 5'-O-DMTr-N6,3'-di-O-benzoyl-2'-deoxyadenosine.

Phase 3: Selective 5'-Detritylation

-

Acid Hydrolysis: Dissolve the fully protected intermediate in 80% Acetic Acid (aq).

-

Timing: Stir at room temperature for 20-30 minutes.

-

Critical Control: Do not heat. Prolonged exposure may lead to depurination or ester hydrolysis.

-

-

Neutralization: Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove acetic acid. Neutralize residue with dilute NaHCO₃ solution.

-

Purification: Purify via silica gel column chromatography.

-

Eluent: Gradient of 0-5% Methanol in Dichloromethane.

-

Target: The product elutes after the trityl alcohol and unreacted materials.

-

Analytical Quality Control

To validate the identity of the synthesized compound, compare experimental data against these standard parameters.

1H NMR (DMSO-d6, 400 MHz) Expectations

-

Aromatic Region (7.4 - 8.7 ppm): Multiplets corresponding to the adenine H2/H8 protons and the 10 protons from the two benzoyl groups.

-

~8.7 ppm (s, 1H, H8)

-

~8.6 ppm (s, 1H, H2)

-

~7.5-8.1 ppm (m, 10H, Bz aromatic protons)

-

-

Anomeric Proton (1' H):

-

~6.5 ppm (t). The chemical shift is downfield compared to free dA due to the electron-withdrawing 3'-benzoate.

-

-

Sugar Protons:

-

3'-H: Significant downfield shift (~5.6-5.8 ppm) confirming 3'-O-acylation.

-

5'-H: ~3.6-3.7 ppm (characteristic of free primary hydroxyl).

-

Mass Spectrometry (ESI-MS)

-

Positive Mode [M+H]+: Calculated: 460.16; Observed: 460.2 ± 0.1.

-

Sodium Adduct [M+Na]+: Observed: 482.2 ± 0.1.

Applications in Drug Development

-

5'-Modified Oligonucleotides: This compound is the ideal precursor for synthesizing 5'-amino, 5'-thiol, or 5'-phosphorylated nucleosides. The free 5'-OH allows for specific activation (e.g., mesylation or tosylation) followed by nucleophilic displacement, while the 3'-OH remains protected.

-

Impurity Profiling: In solid-phase oligonucleotide synthesis, "capping" failures or incomplete deprotection can lead to benzoylated adducts. N6,3'-diBz-dA serves as a reference standard for HPLC analysis to identify and quantify these specific process-related impurities.

-

Pro-drug Synthesis: The lipophilic benzoyl groups enhance cellular permeability. Researchers utilize this scaffold to attach therapeutic payloads to the 5'-position, creating nucleoside analog pro-drugs that are intracellularly activated by esterases.

References

-

PubChem. N6-Benzoyl-2'-deoxyadenosine Compound Summary (CID 6547304).[4] National Library of Medicine. Retrieved from [Link]

-

Mishra, R. K., & Misra, K. (1986). Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection.[5] Nucleic Acids Research, 14(15), 6197–6213.[5] Retrieved from [Link]

Sources

- 1. astechireland.ie [astechireland.ie]

- 2. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N6-Benzoyl-2'-deoxy-a-adenosine | C17H17N5O4 | CID 6547304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Mechanism of transient protection using N6,3'-O-Dibenzoyl-2'-deoxyadenosine

Regioselective Synthesis and Application of -O-Dibenzoyl-2'-deoxyadenosine: A Technical Guide

Executive Summary

This technical guide details the mechanism, synthesis, and application of

The guide addresses the "Transient Protection" concept in two distinct but interconnected contexts:

-

The Ti Method: The transient silylation strategy used to synthesize the

-benzoyl core.[1] -

The 3'-O-Benzoyl Strategy: The use of the 3'-O-benzoyl group as a "transient" block that allows for 5'-selective functionalization and is subsequently removed under standard ammonolysis conditions.

Part 1: Strategic Context and Mechanistic Principles

The Regioselectivity Challenge

2'-Deoxyadenosine (dA) presents three nucleophilic sites with varying reactivities:

- -Exocyclic Amine: Prone to side reactions; requires robust protection (typically benzoyl or acetyl) to prevent depurination and mis-pairing.

-

5'-Hydroxyl (Primary): Sterically unhindered, highly reactive.

-

3'-Hydroxyl (Secondary): Sterically hindered, less reactive.

To selectively modify the 5'-position (e.g., for phosphorylation, linker attachment, or 5'-to-5' coupling), the 3'-OH must be blocked.

Mechanism of Action: The "Transient" 3'-Cap

Unlike silyl ethers (TBDMS) which require fluoride deprotection, the 3'-O-benzoyl group functions via a base-labile ester linkage.

-

Protection Phase: The ester bond creates significant steric bulk at the 3'-face, preventing phosphitylation or acylation at this site.

-

Deprotection Phase: Upon treatment with concentrated ammonium hydroxide (standard oligonucleotide deprotection), the hydroxide/ammonia nucleophile attacks the carbonyl carbon of the 3'-ester. This occurs simultaneously with the cleavage of the

-benzamide, streamlining the workflow into a single step.

Part 2: Synthesis via Transient Protection (The Ti Method)

The synthesis of

The Ti Pathway (Reaction Logic)

-

Transient Silylation: Treatment of dA with trimethylsilyl chloride (TMSCl) silylates both the 3' and 5' hydroxyls.[1] This is the "transient" phase.[1][2][3]

-

-Acylation: The silyl ethers are unreactive to benzoyl chloride (BzCl), forcing the reaction exclusively to the

-

Hydrolysis: Aqueous workup cleaves the labile TMS ethers, yielding

-benzoyl-dA. -

Regioselective 3'-Capping: To achieve the specific

-diBz species, a subsequent tritylation/benzoylation/detritylation cycle is employed.

Reaction Pathway Diagram

The following diagram illustrates the transformation from bare dA to the target

Caption: Step-wise synthesis of N6,3'-O-Dibenzoyl-dA utilizing transient silylation (Steps 1-3) followed by regioselective 3'-capping (Steps 4-6).

Part 3: Experimental Protocols

Protocol A: Synthesis of -Benzoyl-2'-deoxyadenosine (The Ti Method)

This protocol establishes the N-protected core.

Reagents:

-

2'-Deoxyadenosine (dried)

-

Trimethylsilyl chloride (TMSCl)[1]

-

Benzoyl Chloride (BzCl)[1]

-

Pyridine (anhydrous)[1]

Step-by-Step:

-

Suspension: Suspend 2'-deoxyadenosine (10 mmol) in anhydrous pyridine (50 mL) under argon.

-

Transient Protection: Add TMSCl (50 mmol, 5 eq) dropwise at 0°C. Stir for 30 min. The solution will become clear as the lipophilic silyl ether forms.

-

Acylation: Add BzCl (12 mmol, 1.2 eq) dropwise. Allow to warm to room temperature and stir for 2 hours.

-

Hydrolysis: Cool to 0°C. Add water (10 mL) followed by concentrated aqueous ammonia (10 mL) to cleave the TMS groups. Stir for 15 min.

-

Workup: Concentrate in vacuo to an oil. Dissolve in water and wash with ethyl acetate. Crystallize the product from water/ethanol.

Protocol B: Conversion to -O-Dibenzoyl-2'-deoxyadenosine

This protocol locks the 3'-OH.

Reagents:

- -Benzoyl-2'-deoxyadenosine (from Protocol A)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Trichloroacetic acid (TCA) in DCM (3%)

Step-by-Step:

-

5'-Protection: React

-Bz-dA with DMT-Cl (1.1 eq) in pyridine for 4 hours. Quench with methanol and purify via silica gel chromatography (yields 5'-DMT- -

3'-Benzoylation: Dissolve the 5'-DMT intermediate in pyridine. Add BzCl (1.5 eq). Stir overnight.

-

Workup: Standard extraction (DCM/NaHCO3).

-

5'-Deprotection: Treat the fully protected nucleoside with 3% TCA in DCM for 5-10 minutes (until orange color persists and TLC shows conversion).

-

Neutralization: Immediately neutralize with methanol/pyridine to prevent depurination.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Part 4: Quantitative Data Summary

The following table summarizes the stability and reactivity profile of the

| Parameter | |||

| 5'-OH State | Free (Reactive) | Free (Reactive) | Free (Reactive) |

| 3'-OH State | Protected (Bz Ester) | Free (Reactive) | Protected (Silyl Ether) |

| Deprotection Cond. | NH | NH | Fluoride (TBAF) then NH |

| Stability (Acid) | High | High | Moderate (Silyl migration risk) |

| Stability (Base) | Low (Labile) | Low (Labile) | High (Stable) |

| Primary Use | 5'-Derivatization | General Synthesis | 3'-End Blocking |

Part 5: Mechanism of Simultaneous Deprotection

The utility of this molecule lies in the "transient" nature of the 3'-block during the final workup. The diagram below details the nucleophilic attack pathways during ammonolysis.

Caption: Ammonolysis results in the rapid cleavage of the 3'-O-ester followed by the N6-amide, restoring the native nucleoside in a single step.

References

-

Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides.[1][3] Journal of the American Chemical Society, 104(5), 1316–1319. Link

-

Schaller, H., Weimann, G., Lerch, B., & Khorana, H. G. (1963). Studies on Polynucleotides. XXIV. The Stepwise Synthesis of Specific Deoxyribopolynucleotides (4). Protection of the Exocyclic Amino Groups of Deoxyribonucleosides.[1] Journal of the American Chemical Society, 85(23), 3821–3827. Link

-

Beigelman, L., & Mikhailov, S. N. (1990).[5] Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups? Carbohydrate Research, 203(2), 324–329.[5] Link

-

Zhu, X. F., Williams, H. J., & Scott, A. I. (2000). Facile and highly selective 5'-desilylation of 3',5'-di-O-tert-butyldimethylsilyldeoxynucleosides. Journal of the Chemical Society, Perkin Transactions 1, (15), 2305-2306. Link

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of N6,3'-O-Dibenzoyl-2'-deoxyadenosine

Introduction

N6,3'-O-Dibenzoyl-2'-deoxyadenosine is a critical intermediate in the chemical synthesis of oligonucleotides, which are foundational tools in modern drug development, diagnostics, and molecular biology research. The benzoyl groups serve as essential protecting moieties for the exocyclic amine of the adenine base (N6 position) and the 3'-hydroxyl group of the deoxyribose sugar. This protection is paramount to prevent unwanted side reactions during the sequential coupling of phosphoramidite monomers in solid-phase oligonucleotide synthesis.[1][2][3] The strategic placement of these protecting groups ensures the fidelity of the synthesized DNA or RNA strand.

This guide provides a detailed, field-proven protocol for the synthesis of N6,3'-O-Dibenzoyl-2'-deoxyadenosine, leveraging a highly efficient "transient protection" methodology.[1][4] This approach allows for a one-flask, regioselective synthesis by temporarily silylating the hydroxyl groups, which directs the subsequent benzoylation steps. We will delve into the causality behind each experimental choice, ensuring a reproducible and high-yield outcome.

Principle and Mechanism

The synthesis hinges on the principle of differential reactivity and transient protection. The hydroxyl groups (3'-OH and 5'-OH) of the starting material, 2'-deoxyadenosine, are first temporarily protected using a silylating agent, typically trimethylchlorosilane (TMSCl). These temporary silyl ethers are less nucleophilic than the N6-amino group of the adenine base.[1][5]

The addition of the first equivalent of benzoyl chloride results in the preferential acylation of the N6-amino group. Subsequent addition of benzoyl chloride, coupled with the reaction conditions, leads to the acylation of the 3'-hydroxyl group. The 5'-hydroxyl, being a primary alcohol, is sterically less hindered and more reactive, but under controlled conditions, selective 3'-O-benzoylation can be achieved. The temporary silyl groups are then readily removed during the aqueous work-up, yielding the desired N6,3'-O-dibenzoylated product.

Chemical Reaction Workflow

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Grade/Purity |

| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 | ≥98% |

| Anhydrous Pyridine | C₅H₅N | 79.10 | ≥99.8% |

| Trimethylchlorosilane (TMSCl) | C₃H₉ClSi | 108.64 | ≥98% |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |

| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh |

Step-by-Step Methodology

-

Drying the Starting Material (Critical Step)

-

To a dry 250 mL round-bottom flask, add 2'-deoxyadenosine (5.0 g, 19.9 mmol).

-

Add 50 mL of anhydrous pyridine.

-

Co-evaporate the pyridine under reduced pressure using a rotary evaporator. Repeat this step twice more with 50 mL of anhydrous pyridine each time.

-

Causality: This is a critical step to remove residual water, which would otherwise react vigorously with TMSCl and benzoyl chloride, significantly reducing the yield.[1]

-

-

Transient Silylation

-

Place the flask containing the dried 2'-deoxyadenosine under an inert atmosphere (Argon or Nitrogen).

-

Add 100 mL of anhydrous pyridine and stir with a magnetic stir bar until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) (6.3 mL, 49.8 mmol, 2.5 equiv.) dropwise over 10 minutes. A white precipitate of pyridinium hydrochloride may form.

-

Stir the mixture at 0 °C for 30 minutes.

-

Causality: TMSCl reacts with the 3'- and 5'-hydroxyl groups to form bulky trimethylsilyl (TMS) ethers. This transient protection directs the subsequent acylation to the more nucleophilic N6-amino group.[1][5]

-

-

Dibenzoylation Reaction

-

While maintaining the temperature at 0 °C, add benzoyl chloride (5.5 mL, 47.8 mmol, 2.4 equiv.) dropwise to the reaction mixture over 15 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should have a higher Rf value than the starting material.

-

Causality: The stoichiometry of benzoyl chloride is controlled to ensure benzoylation at both the N6-amino and the 3'-hydroxyl positions. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

-

-

Work-up and Extraction

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 20 mL of cold water.

-

Stir for 15 minutes. This step hydrolyzes the transient TMS ethers and any remaining benzoyl chloride.

-

Remove the pyridine under reduced pressure.

-

To the resulting residue, add 150 mL of dichloromethane (DCM) and 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Extract the aqueous layer twice more with 50 mL of DCM each time.

-

Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil or foam.

-

-

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Packing: Use a 1-5% methanol in dichloromethane gradient.

-

Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column with the solvent gradient, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product (Rf ≈ 0.5 in 10% MeOH/DCM).

-

Evaporate the solvent to yield N6,3'-O-Dibenzoyl-2'-deoxyadenosine as a white solid.

-

Expected Yield: 65-75%.

-

Visualization of the Chemical Transformation

Caption: Reaction scheme for the synthesis of the target compound.

References

- Benchchem. (2025). Application Notes and Protocols for the Benzoylation of Deoxyadenosine. Benchchem.

- Synthetic Communications. (2006). An Improved Transient Method for the Synthesis of N-Benzoylated Nucleosides. Taylor & Francis Online.

- Deep Blue Repositories. Protection of 5′-Hydroxy Functions of Nucleosides. University of Michigan.

- Benchchem. (2025). The Strategic Imperative of Benzoyl Protection for Adenosine in Synthetic Chemistry. Benchchem.

-

Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Deoxyadenosine Benzoylation

Welcome to the technical support center for the regioselective benzoylation of 2'-deoxyadenosine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleoside chemistry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal regioselectivity in your experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your synthetic strategies.

The Critical Role of Regioselective Benzoylation

2'-Deoxyadenosine is a fundamental building block in the chemical synthesis of DNA oligonucleotides. To prevent unwanted side reactions during the assembly of these vital biopolymers, the exocyclic amino group (N6) of the adenine base must be protected. The benzoyl group (Bz) is a commonly employed protecting group for this purpose.[] Achieving high regioselectivity—preferentially acylating the N6 position over the 3'- and 5'-hydroxyl groups—is paramount for the successful synthesis of high-quality oligonucleotides.[2] This guide will address the common challenges encountered in achieving this selectivity and provide practical solutions.

Visualizing the Challenge: Benzoylation Sites on 2'-Deoxyadenosine

To better understand the challenge of regioselectivity, let's visualize the potential sites for benzoylation on the 2'-deoxyadenosine molecule. The primary goal is to selectively introduce a benzoyl group at the N6 position while leaving the 3'-OH and 5'-OH groups available for subsequent reactions or protection with different moieties.

Caption: Potential reaction sites for benzoylation on 2'-deoxyadenosine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the benzoylation of deoxyadenosine, presented in a question-and-answer format.

Question 1: Why am I getting a mixture of O- and N-benzoylated products?

Answer: The presence of both O- and N-benzoylated products indicates a lack of selectivity in the reaction. This is a common issue when the hydroxyl groups of the deoxyribose sugar are not adequately protected or when reaction conditions favor acylation of the more nucleophilic hydroxyl groups.[3]

Causality: The 5'-hydroxyl group is a primary alcohol and is generally more reactive than the secondary 3'-hydroxyl group. Both hydroxyl groups can be more nucleophilic than the N6-amino group under certain conditions, leading to a mixture of products.

Solutions:

-

Primary Strategy: Transient Protection of Hydroxyl Groups. The most reliable method to ensure N6-selectivity is to temporarily protect the 3'- and 5'-hydroxyl groups.[4][5] This is typically achieved using a silylating agent like trimethylchlorosilane (TMSCl) in the presence of a base such as pyridine.[4] The silyl groups are labile and can be easily removed during the workup, yielding the desired N6-benzoylated product.[6]

-

Direct Benzoylation Strategy (Without Hydroxyl Protection): While more challenging, direct N6-benzoylation can be achieved by carefully controlling the reaction conditions.

-

Catalyst and Reagent Choice: Using catalyst-free conditions or an acid catalyst with a less reactive benzoylating agent (e.g., a benzoyl ester instead of benzoyl chloride) can favor N-acylation.[3]

-

Solvent and Base Optimization: The choice of solvent and base is critical. A less nucleophilic base in a suitable solvent like pyridine can help modulate the reactivity of the different functional groups.[3]

-

Question 2: My main product is the 5'-O-benzoyl-2'-deoxyadenosine. How can I favor N6-benzoylation?

Answer: Preferential formation of the 5'-O-benzoyl product is expected in the absence of protecting groups due to the higher reactivity of the primary 5'-hydroxyl group.[7] To shift the selectivity towards the N6-position, you need to either decrease the reactivity of the hydroxyl groups or increase the reactivity of the amino group.

Solutions:

-

Implement the Transient Protection Method: As detailed in the previous answer, silylating the hydroxyl groups is the most effective way to prevent O-acylation.[4]

-

Enzymatic Approaches: Lipases can be used for regioselective acylation.[8][9] While often used for selective O-acylation, careful selection of the enzyme and reaction conditions may offer a pathway to N-acylation, though this is less common for N6-benzoylation of deoxyadenosine.

Question 3: I am observing the formation of di- and tri-benzoylated products. What is causing this and how can I prevent it?

Answer: The formation of multiple benzoylated products is typically a result of using an excess of the benzoylating agent or allowing the reaction to proceed for too long or at too high a temperature.[3]

Solutions:

-

Stoichiometry Control: Carefully control the stoichiometry of your reagents. Reduce the equivalents of benzoyl chloride or other benzoylating agents used in the reaction.[3]

-

Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-benzoylated product is maximized.[3]

-

Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the benzoylating agent to better control the reaction rate.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor regioselectivity in deoxyadenosine benzoylation.

Caption: A decision tree for troubleshooting regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What is the "transient protection" method and why is it so effective? A1: The transient protection method involves the temporary silylation of the hydroxyl groups of deoxyadenosine, which directs the subsequent benzoylation to the N6-amino group.[4][5] It is highly effective because the silyl groups are easily introduced and then removed in a one-flask synthesis, leading to high yields of the desired N6-benzoyl-2'-deoxyadenosine.[4]

Q2: Can I use other protecting groups for the hydroxyl functions? A2: Yes, a variety of protecting groups can be used in nucleoside chemistry.[][2] For the 5'-hydroxyl group, acid-labile groups like dimethoxytrityl (DMTr) are common, especially in oligonucleotide synthesis.[10] For more robust protection, other silyl ethers like tert-butyldimethylsilyl (TBDMS) can be used. The choice of protecting group depends on the overall synthetic strategy and the desired stability.[]

Q3: Are there any "green" or more environmentally friendly methods for regioselective benzoylation? A3: Research into greener synthetic methods is ongoing. Biocatalytic approaches using enzymes like lipases offer an environmentally friendly alternative to traditional chemical methods.[8] Additionally, organocatalysis, which avoids the use of heavy metals, is a promising area for developing more sustainable regioselective acylation reactions.[11][12][13]

Q4: How critical is the purity of my starting materials and solvents? A4: The purity of your starting materials and solvents is extremely critical. Residual water can quench the silylating and acylating reagents, leading to lower yields and the formation of side products.[4] It is standard practice to co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any traces of moisture before starting the reaction.[4]

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine via the Transient Protection Method

This protocol is based on the efficient one-flask synthesis using transient silylation.[4]

Materials and Reagents:

-

2'-Deoxyadenosine

-

Anhydrous pyridine

-

Trimethylchlorosilane (TMSCl)

-

Benzoyl chloride

-

Aqueous ammonia (15-20%)

-

Cold water

-

Methanol

-

Ethyl acetate

-

Hexanes

-

Silica gel for flash chromatography

Procedure:

-

Drying the Starting Material: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water. This is a crucial step to ensure the efficiency of the subsequent reactions.[4]

-

Transient Silylation of Hydroxyl Groups:

-

In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried 2'-deoxyadenosine in anhydrous pyridine.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add trimethylchlorosilane (TMSCl) dropwise with stirring. The hydroxyl groups at the 3' and 5' positions will be silylated.[4]

-

Allow the reaction to proceed for at least 30 minutes at 0 °C.

-

-

N-Benzoylation:

-

While maintaining the temperature at 0 °C, slowly add benzoyl chloride to the same flask.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[4]

-

-

Deprotection and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by the slow addition of cold water.

-

Add aqueous ammonia to remove the TMS protecting groups and stir for 30 minutes.

-

Add more water to precipitate the product and continue stirring for 4 hours.

-

-

Purification:

-

Filter the precipitate and wash with water and then a cold, non-polar solvent like hexanes.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or by flash chromatography on silica gel if necessary.

-

Quantitative Data Summary:

| Method | Product | Reported Yield | Purification Method | Reference |

| Transient Protection | N-acyl deoxynucleosides (general) | 95% | Crystalline product | [4] |

| Transient Protection | 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine | 80-90% | Flash chromatography | [4] |

References

- Benchchem. Application Notes and Protocols for the Benzoylation of Deoxyadenosine.

- BOC Sciences. Protected-Nucleosides.

- ACS Publications. Catalytic Regioselective Acylation of Unprotected Nucleosides for Quick Access to COVID and Other Nucleoside Prodrugs. ACS Catalysis.

- American Chemical Society. Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides.

- DR-NTU. Catalytic regioselective acylation of unprotected nucleosides for quick access to COVID and other nucleoside prodrugs.

- ACS Publications. Catalytic Regioselective Acylation of Unprotected Nucleosides for Quick Access to COVID and Other Nucleoside Prodrugs. ACS Catalysis.

- SciSpace. Nucleobase Protection of Deoxyribo‐ and Ribonucleosides.

- Deep Blue Repositories. CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.

- PubMed. Protection of 5'-hydroxy Functions of Nucleosides.

- ElectronicsAndBooks. Regioselective acylation of nucleosides and their analogs catalyzed by Pseudomonas cepacia lipase: enzyme substrate recognition.

- Cayman Chemical. N6-benzoyl-2'-Deoxyadenosine.

- Google Patents. Regioselective acylation of nucleosides.

- PMC - NIH. Chemoselective Acylation of Nucleosides.

- Semantic Scholar. Synthesis of nucleosides.

- MDPI. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase.

- Benchchem. optimizing reaction conditions for adenosine benzoylation.

- ACS Publications. Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society.

Sources

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2011030353A2 - Regioselective acylation of nucleosides - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. mdpi.com [mdpi.com]